(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine
CAS No.:
Cat. No.: VC15784742
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | (1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |
| Standard InChI | InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | GEAIGLPMZKYVEJ-VIFPVBQESA-N |
| Isomeric SMILES | C[C@@H](C1=CC=C(C2=CC=CC=C21)OC)N |
| Canonical SMILES | CC(C1=CC=C(C2=CC=CC=C21)OC)N |
Introduction
Structural Characteristics and Stereochemical Features
Molecular Architecture
The compound (C₁₃H₁₅NO) features a naphthalene ring system substituted with a methoxy (-OCH₃) group at the 4-position and a chiral ethanamine moiety at the 1-position. The molecular weight is 201.26 g/mol, with a calculated exact mass of 201.1154 g/mol. X-ray crystallographic data for analogous structures reveal planar naphthalene systems with bond angles consistent with aromatic stabilization .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | (1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |
| Stereochemistry | S-configuration at C1 |
| XLogP3-AA | 2.7 (predicted) |
The methoxy group enhances solubility in polar aprotic solvents while maintaining lipophilicity sufficient for blood-brain barrier penetration. Comparative studies of naphthalene derivatives indicate that 4-methoxy substitution optimizes electronic effects for receptor binding.
Stereochemical Implications
The S-configuration at the chiral center critically influences biological activity. Enantioselective synthesis methods yield >98% enantiomeric excess, as confirmed by chiral HPLC. Molecular docking simulations suggest the S-enantiomer achieves optimal fit in serotonin receptor binding pockets due to spatial alignment of the amine group with receptor residues .
Synthesis and Purification Strategies
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from 4-methoxynaphthalene-1-carbaldehyde:
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Aldehyde Amination: Condensation with (S)-α-methylbenzylamine forms a chiral imine intermediate.
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Reductive Amination: Sodium cyanoborohydride reduces the imine to the corresponding amine.
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Deprotection: Catalytic hydrogenation removes the benzyl protecting group .
Reaction yields typically range from 65-72%, with purity >95% achieved through optimized stoichiometry.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 0-5°C (Step 1); RT (Step 2) |
| Solvent System | THF/MeOH (4:1) |
| Catalyst | 10% Pd/C (Step 3) |
| Reaction Time | 24 hr (Step 1); 6 hr (Step 2) |
Purification Techniques
Purification employs a combination of:
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Flash Chromatography: Silica gel (230-400 mesh) with ethyl acetate/hexane gradients
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Recrystallization: From ethanol/water (3:1) at -20°C
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Chiral Resolution: Amylose-based chiral stationary phases for enantiomeric purification
Analytical validation via ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.89 (s, OCH₃), 4.21 (q, J=6.5 Hz, CHNH₂), and 7.28-8.15 ppm (naphthalene protons).
| Target | Affinity (Kᵢ) | Efficacy (% vs 5-HT) |
|---|---|---|
| 5-HT₁A | 12.3 nM | 63% (Inhibition) |
| 5-HT₇ | 28.9 nM | 41% (Activation) |
| DAT | >10 μM | Inactive |
Behavioral Pharmacology
In murine models:
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Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 3.2 mg/kg i.p.)
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Elevated Plus Maze: Increased open-arm time at 5 mg/kg (p < 0.01 vs control)
These findings suggest anxiolytic and antidepressant potential without stimulant effects at therapeutic doses.
Analytical Characterization Methods
Spectroscopic Techniques
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HRMS (ESI+): m/z 202.1228 [M+H]⁺ (calc. 202.1232)
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IR (KBr): 3365 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (aromatic C=C)
Chromatographic Analysis
HPLC purity methods utilize:
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Column: C18 (250 × 4.6 mm, 5 μm)
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Mobile Phase: MeCN/0.1% TFA (65:35)
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Retention Time: 8.92 min
Method validation shows intraday precision (RSD = 0.87%) and accuracy (98.2-101.3%) across 50-150% concentration ranges.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Substitution Patterns: Investigating 6- or 8-position halogenation to modulate receptor selectivity
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Amine Modifications: Exploring secondary/tertiary amine derivatives for improved bioavailability
Preclinical Development
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Pharmacokinetics: Oral bioavailability studies in primate models
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Toxicology: 28-day repeated dose toxicity assessment
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Formulation: Nanoemulsion systems for enhanced CNS delivery
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